4,7-Dibromo-8-methylquinoline
Overview
Description
4,7-Dibromo-8-methylquinoline is a chemical compound with the molecular formula C10H7Br2N . It has an average mass of 300.977 Da and a monoisotopic mass of 298.894501 Da .
Synthesis Analysis
The synthesis of 4,7-Dibromo-8-methylquinoline and its derivatives has been studied in the context of their potential anti-cancer properties . For instance, six lanthanide (III) complexes were prepared with 5,7-dibromo-8-quinolinol and 2,2’-bipyridine derivatives . These complexes showed high cytotoxicity toward cervical (HeLa), ovarian (SK-OV-3), and lung (NCI-H460) cancer cells .Molecular Structure Analysis
The molecular structure of 4,7-Dibromo-8-methylquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). This core is substituted at the 4 and 7 positions with bromine atoms and at the 8 position with a methyl group .Scientific Research Applications
Antimicrobial Activities
Research has identified the antimicrobial potentials of compounds related to 4,7-Dibromo-8-methylquinoline. For instance, a study on the antimicrobial activities of Citrullus colocynthis fruits and 4-methylquinoline analogues highlighted their usefulness in developing eco-friendly food supplemental agents and pharmaceuticals due to their strong activities against foodborne bacteria (Kim et al., 2014). This suggests that derivatives of 4,7-Dibromo-8-methylquinoline could be explored for their antimicrobial properties.
Chemosensors for Metal Ions
The development of fluorescent chemosensors based on quinoline derivatives for selective detection of metal ions represents another significant application. A study demonstrated the synthesis of 8-aminoquinoline-based chemosensors for Zn2+ and Al3+ ions detection, indicating the potential of such compounds in environmental monitoring and biological applications (Ghorai et al., 2020).
Pharmaceutical and Biochemical Applications
Derivatives of 4,7-Dibromo-8-methylquinoline have been investigated for their pharmaceutical potential. A foundational theoretical study on Al12E12 adsorption and quinolone docking explored the prospective potential for probing and therapy with these adsorbent conjugates, particularly in the context of SARS-CoV-2, indicating their potential therapeutic applications against COVID-19 (Ullah et al., 2022).
properties
IUPAC Name |
4,7-dibromo-8-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSCXAMGLWRXHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C(C=CN=C12)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670929 | |
Record name | 4,7-Dibromo-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dibromo-8-methylquinoline | |
CAS RN |
1189105-53-0 | |
Record name | 4,7-Dibromo-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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